2-Cl-1,3-DNB finds application in scientific research as a solvent in specific analytical techniques. Its low solubility in water and moderate solubility in organic solvents like benzene and ether make it suitable for separating non-polar and slightly polar compounds in HPLC []. Additionally, its unique chemical properties render it useful in specific NMR spectroscopy applications, particularly for studying compounds with limited solubility in common solvents [].
2-Chloro-1,3-dinitrobenzene is an aromatic compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol. It features two nitro groups and one chlorine atom attached to a benzene ring, specifically at the 1 and 3 positions relative to each other. This compound is known for its yellow crystalline appearance and is classified as a hazardous material due to its toxicity and potential carcinogenic properties. It is soluble in alcohol, moderately soluble in benzene and ether, and practically insoluble in water .
2-Chloro-1,3-dinitrobenzene exhibits significant biological activity, particularly in biochemical pathways:
The synthesis of 2-Chloro-1,3-dinitrobenzene typically involves the nitration of 1-chloro-2-nitrobenzene. The process requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure selective formation of the desired dinitro derivative. In industrial settings, large-scale nitration reactors are utilized to optimize yield and purity through meticulous control of reaction parameters .
2-Chloro-1,3-dinitrobenzene is utilized in various applications:
Several compounds share structural similarities with 2-Chloro-1,3-dinitrobenzene. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1-Chloro-2-nitrobenzene | Similar aromatic ring | Chlorine at different position |
1,3-Dinitrobenzene | Lacks chlorine | Two nitro groups on benzene |
2-Nitrochlorobenzene | Similar halogen | Contains only one nitro group |
2-Chloro-4-nitrophenol | Hydroxyl group | Hydroxyl group adds different reactivity |
The unique combination of two nitro groups and one chlorine atom at specific positions on the benzene ring imparts distinct reactivity patterns not observed in similar compounds. Its ability to undergo nucleophilic aromatic substitution reactions makes it particularly valuable in synthetic organic chemistry while also posing significant biological risks due to its toxicity .
Acute Toxic;Health Hazard;Environmental Hazard